Cas no 1432682-08-0 (2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine)

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated heterocyclic compound featuring a benzoxazine core with two fluorine atoms at the 2-position. This structure imparts enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoro substitution contributes to improved metabolic resistance and bioavailability, which is advantageous in drug development. Its rigid benzoxazine scaffold also facilitates selective functionalization, enabling precise modifications for target applications. The compound’s synthetic versatility and fluorine-derived electronic effects make it useful in designing bioactive molecules, particularly in medicinal chemistry for CNS and antimicrobial agents. High purity and consistent performance ensure reliability in research and industrial processes.
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine structure
1432682-08-0 structure
Product name:2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS No:1432682-08-0
MF:C8H7F2NO
MW:171.144088983536
CID:4599698
PubChem ID:71757520

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
    • 2H-1,4-Benzoxazine, 2,2-difluoro-3,4-dihydro-
    • Inchi: 1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2
    • InChI Key: JSHKEGBIEMCGIG-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2NCC1(F)F

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-120540-0.25g
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95%
0.25g
$530.0 2023-07-09
Chemenu
CM420632-500mg
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95%+
500mg
$*** 2023-03-30
Chemenu
CM420632-250mg
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95%+
250mg
$*** 2023-03-30
A2B Chem LLC
AV50163-1g
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95%
1g
$1012.00 2024-04-20
A2B Chem LLC
AV50163-2.5g
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95%
2.5g
$2088.00 2024-04-20
1PlusChem
1P01A3OZ-10g
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95%
10g
$9356.00 2024-06-20
A2B Chem LLC
AV50163-100mg
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95%
100mg
$374.00 2024-04-20
Enamine
EN300-120540-250mg
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95.0%
250mg
$460.0 2023-10-03
Enamine
EN300-120540-2500mg
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95.0%
2500mg
$1950.0 2023-10-03
Enamine
EN300-120540-10000mg
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
1432682-08-0 95.0%
10000mg
$7519.0 2023-10-03

Additional information on 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Introduction to 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1432682-08-0)

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine, identified by the Chemical Abstracts Service Number (CAS No.) 1432682-08-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This benzoxazine derivative features a fluorinated scaffold, which imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine core substituted with two fluorine atoms at the 2-position and a dihydro ring system at the 3 and 4 positions. This configuration not only enhances the compound's metabolic stability but also influences its interaction with biological targets. The presence of fluorine atoms is particularly noteworthy, as they are frequently employed in medicinal chemistry to modulate pharmacokinetic profiles, including bioavailability and half-life.

In recent years, there has been a growing interest in fluorinated benzoxazines due to their potential applications in treating various diseases. For instance, studies have highlighted the role of fluorinated heterocycles in inhibiting enzymes and receptors involved in cancer progression. The electron-withdrawing nature of fluorine atoms can strengthen binding interactions with biological targets, leading to improved therapeutic efficacy. Furthermore, the dihydro moiety in 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine contributes to its flexibility and adaptability in molecular recognition processes.

Current research in this area has demonstrated that 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine exhibits promising activity against certain enzymatic targets. For example, preliminary studies have shown that it may interact with kinases and other signaling proteins relevant to inflammatory diseases. The compound's ability to modulate these pathways could make it a valuable tool for developing novel therapeutics. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a scaffold for further derivatization to enhance specific pharmacological properties.

The synthesis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine atoms efficiently. The use of these methodologies not only improves the synthetic route but also allows for the incorporation of additional functional groups to tailor the compound's biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine with its target proteins. These simulations have provided insights into how the fluorinated substituents influence interactions at the molecular level. Such information is crucial for designing next-generation analogs with enhanced potency and selectivity. Moreover, computational approaches have helped predict potential side effects and metabolic pathways associated with the compound.

The pharmacokinetic profile of CAS No. 1432682-08-0 is another area of active investigation. Fluorinated compounds are known for their favorable pharmacokinetic properties due to their resistance to metabolic degradation. Preliminary data suggest that 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine exhibits good oral bioavailability and prolonged half-life in animal models. These characteristics make it an attractive candidate for further clinical development.

In conclusion, 2, Difluoro-Dihydro-Benzoxazine(CAS No.143268-08--0) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities position it as a valuable compound for developing innovative therapies against various diseases. Continued research into its synthesis、pharmacology、and drug-like properties will further elucidate its potential as a therapeutic agent.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.